molecular formula C15H16N2OS B4410401 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No. B4410401
M. Wt: 272.4 g/mol
InChI Key: PBOUXLAJCVVWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone is not fully understood. However, it is thought to modulate the activity of certain neurotransmitter systems by interacting with specific receptors in the brain. This compound has been shown to increase the release of dopamine, a neurotransmitter associated with reward and pleasure, and to inhibit the reuptake of serotonin, a neurotransmitter associated with mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine, which can lead to increased motivation and reward-seeking behavior. Additionally, this compound has been shown to inhibit the reuptake of serotonin, which can lead to increased mood regulation and decreased anxiety.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone in lab experiments is its ability to modulate the activity of specific neurotransmitter systems. This compound has been shown to be effective in various animal models of neurological disorders, making it a promising candidate for future research. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.

Future Directions

There are several potential future directions for the study of 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, this compound could be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential toxicity of this compound could be further investigated to ensure its safety for use in future research studies.

Scientific Research Applications

1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter systems. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-14(11(2)18)19-15(16-10)17-9-5-7-12-6-3-4-8-13(12)17/h3-4,6,8H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOUXLAJCVVWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCC3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone
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1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone

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